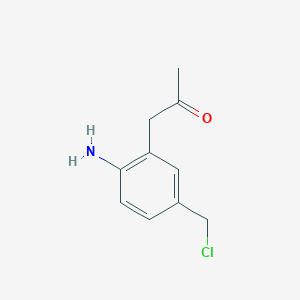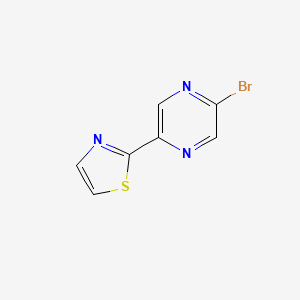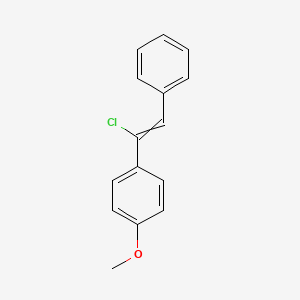
(1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This can be achieved through a series of steps including halogenation, nucleophilic substitution, and hydroboration .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of palladium catalysts is common in these processes to facilitate the cross-coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in substitution reactions, especially in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of the corresponding alkane or alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is extensively used in Suzuki–Miyaura cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules that can interact with various biological targets .
Industry: In the industrial sector, it is used in the synthesis of materials with specific properties, such as polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of (1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura cross-coupling reactions. The boronic acid group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Pyridylboronic acid
- 2-Chloropyridin-3-ylboronic acid
Uniqueness: Compared to similar compounds, (1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-yl)boronic acid offers unique reactivity due to the presence of both the pyrazole and chloropyridine moieties. This dual functionality allows for more versatile applications in organic synthesis .
Propiedades
Fórmula molecular |
C8H7BClN3O2 |
|---|---|
Peso molecular |
223.42 g/mol |
Nombre IUPAC |
[1-(2-chloropyridin-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-8-3-7(1-2-11-8)13-5-6(4-12-13)9(14)15/h1-5,14-15H |
Clave InChI |
QOVITHRSNRLJOY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)C2=CC(=NC=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)

![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)

![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)


![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)

![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)



